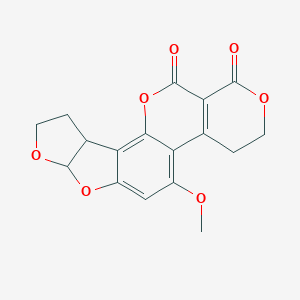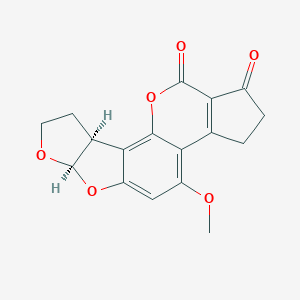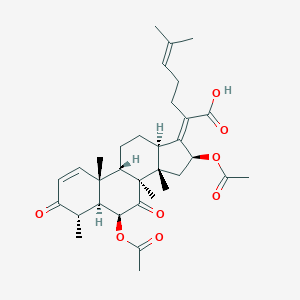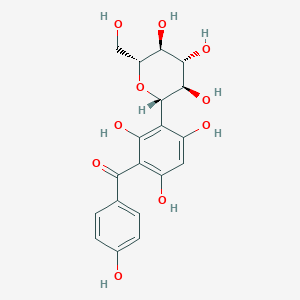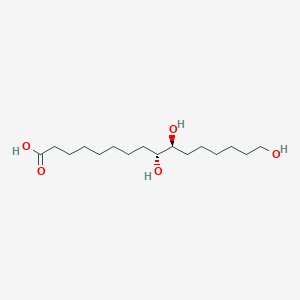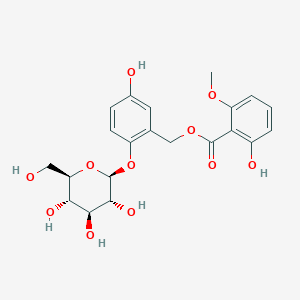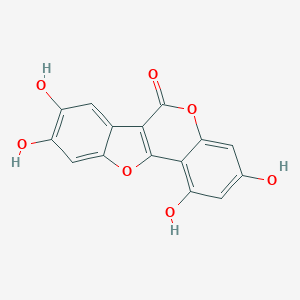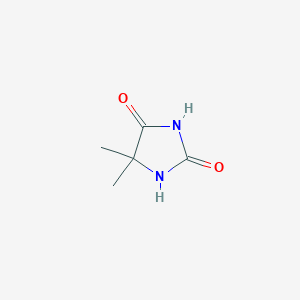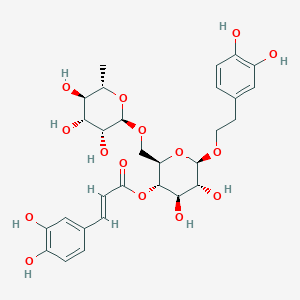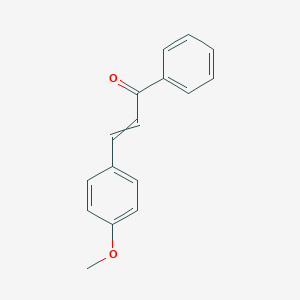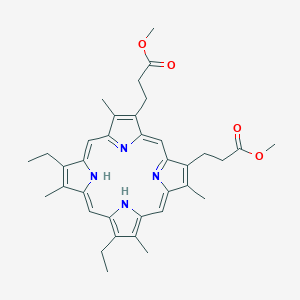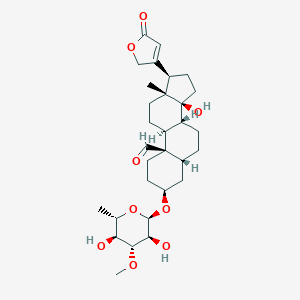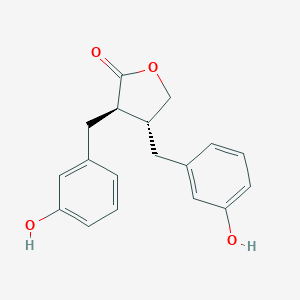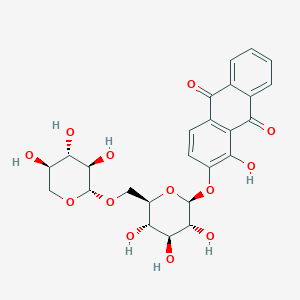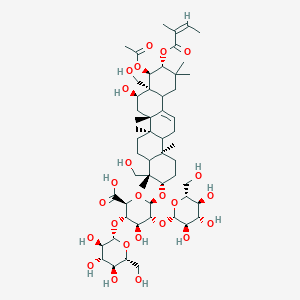
七叶皂苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Escin, also known as aescin, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its potent anti-inflammatory, anti-edematous, and venotonic properties. Escin has been used in traditional medicine for centuries and has gained attention in modern pharmacology for its therapeutic potential .
科学研究应用
Escin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, escin is studied for its surfactant properties and its ability to form micelles. It is used in the formulation of various drug delivery systems and as a natural emulsifier in cosmetic products .
Biology
In biological research, escin is used to study cell membrane permeability and its effects on cellular processes. It has been shown to modulate the activity of various enzymes and receptors, making it a valuable tool in biochemical studies .
Medicine
In medicine, escin is widely used for its anti-inflammatory and anti-edematous effects. It is used to treat conditions such as chronic venous insufficiency, hemorrhoids, and post-surgical edema. Escin has also shown potential in cancer therapy due to its ability to inhibit tumor growth and metastasis .
Industry
In the industrial sector, escin is used as a natural biosurfactant in various applications, including the formulation of detergents and cleaning agents. Its ability to reduce surface tension makes it valuable in the production of emulsions and foams .
作用机制
Target of Action
Escin, also known as beta-Escin, is a mixture of triterpenoid saponins extracted from the horse chestnut seeds (Aesculus hippocastanum) . It has been actively investigated for its potential activity against diverse cancers . It exhibits anti-cancer effects in many cancer cell models including lung adenocarcinoma, hepatocellular carcinoma, and leukemia . The beneficial effects of escin can be attributed to its inhibition of proliferation and induction of cell cycle arrest .
Mode of Action
Escin interacts with its targets to produce effects through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions, and also induces the release of prostaglandin F 2α . In endothelial cells, escin potently induces cholesterol synthesis which is rapidly followed with a marked fall in actin cytoskeleton integrity .
Biochemical Pathways
The ten canonical pathways most significantly modulated with β-escin treatment emphasize the importance of the increased cholesterol synthesis in β-escin-treated endothelial cells . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation . These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .
Pharmacokinetics
In animal models, 13–16% of an oral dose administered by gastric probe is absorbed, with a maximum plasma concentration (Cmax) achieved about 4 hours after administration, and about two-thirds is subsequently excreted via bile .
Result of Action
The molecular and cellular effects of escin’s action include its ability to interfere with cell membranes, which has been recognized as one of its most characteristic features . A large number of biological effects of β-escin and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis .
Action Environment
The efficacy of escin in compositions with other approved drugs to accomplish synergy and increased bioavailability broadens their apoptotic, anti-metastasis, and anti-angiogenetic effects .
生化分析
Biochemical Properties
Escin interacts with various enzymes, proteins, and other biomolecules. It potently induces cholesterol synthesis in endothelial cells . This interaction with cholesterol synthesis is a key aspect of its biochemical role.
Cellular Effects
Escin has significant effects on various types of cells and cellular processes. It influences cell function by inducing cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This leads to significantly diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .
Molecular Mechanism
The molecular mechanism of Escin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it potently induces cholesterol synthesis in endothelial cells .
Dosage Effects in Animal Models
In animal models, the effects of Escin vary with different dosages. For instance, a study showed a dose-dependent chemopreventive effect of β-escin on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts in F344 rats .
Metabolic Pathways
Escin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
Escin is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Escin is typically extracted from horse chestnut seeds through a series of extraction and purification processes. The seeds are first defatted using organic solvents such as hexane. The defatted seeds are then subjected to extraction with aqueous alcohol solutions, followed by purification steps involving precipitation, filtration, and chromatography to isolate the escin saponins .
Industrial Production Methods
Industrial production of escin involves large-scale extraction from horse chestnut seeds. The seeds are processed in a similar manner to the laboratory extraction, but on a larger scale. The defatting, extraction, and purification steps are optimized for efficiency and yield. The final product is a purified mixture of escin saponins, which can be further processed into various pharmaceutical formulations .
化学反应分析
Types of Reactions
Escin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of escin can yield its aglycone, protoescigenin, and sugar moieties. Oxidation reactions can modify the triterpenoid structure, while esterification can introduce new functional groups to the molecule .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis conditions are commonly used to break down escin into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize escin.
Esterification: Organic acids such as acetic acid or angelic acid can be used to esterify escin under appropriate conditions.
Major Products Formed
Protoescigenin: The aglycone obtained from hydrolysis of escin.
Oxidized Derivatives: Various oxidized forms of escin resulting from oxidation reactions.
Esterified Escin: Escin molecules with ester groups introduced through esterification reactions.
相似化合物的比较
Escin is unique among triterpenoid saponins due to its specific combination of sugar moieties and aglycone structure. Similar compounds include other saponins such as ginsenosides from ginseng and glycyrrhizin from licorice. While these compounds share some pharmacological properties with escin, such as anti-inflammatory and anti-edematous effects, escin is particularly noted for its venotonic properties and its ability to enhance vascular health .
List of Similar Compounds
Ginsenosides: Saponins derived from ginseng with various pharmacological effects.
Glycyrrhizin: A saponin from licorice with anti-inflammatory and antiviral properties.
Dioscin: A saponin from Dioscorea species with anti-cancer and anti-inflammatory effects.
属性
CAS 编号 |
11072-93-8 |
|---|---|
分子式 |
C55H86O24 |
分子量 |
1131.3 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26?,27-,28-,29?,30?,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m1/s1 |
InChI 键 |
AXNVHPCVMSNXNP-ZELRDNAQSA-N |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
手性 SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C |
规范 SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Key on ui other cas no. |
6805-41-0 11072-93-8 |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
Aescin Aescusan beta Aescin beta Escin beta-Aescin beta-Escin Escin Escina Eskuzan Fepalitan Feparil Flebostasin Opino opino biomo opino-biomo opinobiomo Reparil |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


